2-(cyclopentylthio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(cyclopentylthio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide is a useful research compound. Its molecular formula is C12H23NO2S2 and its molecular weight is 277.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Acetaminophen Metabolism and Applications
Acetaminophen, known for its analgesic and antipyretic properties, undergoes complex metabolism in humans, revealing insights into its biochemical interactions and therapeutic applications. High-resolution liquid chromatography has enabled the identification of various acetaminophen metabolites in physiological fluids, enhancing our understanding of its metabolic pathways. This knowledge contributes to optimizing its clinical use and minimizing adverse effects through tailored dosing and patient-specific treatment strategies (J. Mrochek et al., 1974).
Cytochrome P450 (CYP) Interactions
Research on acetaminophen has also shed light on its interaction with the cytochrome P450 enzyme system, crucial for drug metabolism. Understanding these interactions is vital for predicting drug-drug interactions, especially in polypharmacy scenarios, thereby improving patient safety and therapeutic efficacy. This area of research holds potential for developing drugs with fewer side effects and for the personalized adjustment of drug therapies (Arne Trettin et al., 2014).
Prostaglandin Synthesis Inhibition
The mechanism of action of acetaminophen involves the selective inhibition of cyclooxygenase (COX) activities, particularly in the brain. This selective inhibition has implications beyond pain relief, suggesting roles in modulating physiological processes such as inflammation and vasodilation. Research into these effects can provide a basis for developing new therapeutic strategies for conditions involving prostaglandin synthesis dysregulation (E. Cinteză et al., 2018).
Hepatotoxicity and Safety Profiling
The hepatotoxic effects observed with the use of certain drugs highlight the importance of safety profiling and monitoring in clinical practice. Cases of drug-induced hepatotoxicity underscore the need for cautious drug selection and patient monitoring, especially in treatments involving the liver or in patients with pre-existing liver conditions. Such research is crucial for understanding the risks associated with specific medications and for informing clinical guidelines to prevent adverse outcomes (S. Manolakopoulos et al., 2004).
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S2/c1-12(15,9-16-2)8-13-11(14)7-17-10-5-3-4-6-10/h10,15H,3-9H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNNZWSFEWPTOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CSC1CCCC1)(CSC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.